
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
Overview
Description
N-(3-Dimethylaminopropyl)-N′ -ethylcarbodiimide is commonly used in combination with N-hydroxysuccinimide (NHS) in carbodiimide coupling reaction to activate carboxyl group for coupling with amines to form amides.
Carbodiimide cross-linking reagent.
Mechanism of Action
Target of Action
The primary target of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are carboxyl groups . EDC is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds .
Mode of Action
EDC operates by reacting with a carboxyl group first and forming an amine-reactive O-acylisourea intermediate . This intermediate quickly reacts with an amino group to form an amide bond, releasing an isourea by-product . The intermediate is unstable in aqueous solutions, so two-step conjugation procedures often rely on N-hydroxysuccinimide (NHS) for stabilization .
Biochemical Pathways
EDC is commonly used in peptide synthesis, protein crosslinking to nucleic acids, and in the preparation of immunoconjugates . It can also be used to activate phosphate groups in order to form phosphomonoesters and phosphodiesters . These biochemical pathways are crucial in various biological processes, including protein synthesis and signal transduction.
Pharmacokinetics
Its water solubility suggests that it could be readily absorbed and distributed in the body if administered. The ADME properties of EDC would depend on the specific conditions of its use, including the route of administration and the presence of other substances.
Result of Action
The result of EDC’s action is the formation of amide bonds between carboxyl groups and primary amines . This can result in the crosslinking of proteins to nucleic acids or other proteins, the synthesis of peptides, or the formation of immunoconjugates . The specific molecular and cellular effects would depend on the particular molecules being linked.
Action Environment
The action of EDC is influenced by environmental factors such as pH and temperature. It is typically employed in the 4.0-6.0 pH range . The reaction efficiency can be increased or the active intermediate stabilized for later reaction to amines by including NHS or Sulfo-NHS . The stability of EDC itself would depend on storage conditions, including temperature, humidity, and exposure to light.
Biochemical Analysis
Biochemical Properties
1-(3-DIMETHYLAMINOPROPYL)-3-ETHYLCARBODIIMIDE plays a significant role in biochemical reactions. It is used to induce the gelation of succinylated collagen (SCol) based on the formation of anhydride bonds between the carboxyl groups of SCol . The concentration of the SCol system was increased to 30.0 mg mL −1, which was much higher than that of the collagen system (10 mg mL −1) . Notably, the triple helix of SCol is crucial for its 1-(3-DIMETHYLAMINOPROPYL)-3-ETHYLCARBODIIMIDE-induced gelation .
Cellular Effects
1-(3-DIMETHYLAMINOPROPYL)-3-ETHYLCARBODIIMIDE exhibits cytotoxic activity, which may be of potential therapeutic use . It has been shown to have effects on various types of cells and cellular processes. For instance, it has been used to crosslink collagen membranes for guided bone regeneration in Beagle Dogs . The study showed that cross-linking the collagen membranes with 1-(3-DIMETHYLAMINOPROPYL)-3-ETHYLCARBODIIMIDE enhanced the physical properties (tensile strength and enzymatic degradation) of the collagen membranes without risk of toxicity .
Molecular Mechanism
The molecular mechanism of action of 1-(3-DIMETHYLAMINOPROPYL)-3-ETHYLCARBODIIMIDE involves the activation of carboxyl groups to form an unstable O-acylisourea intermediate which reacts with primary amines to form amide bonds . This reaction can be stabilized with the addition of N-hydroxysuccinimide (NHS) or Sulfo-NHS .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-DIMETHYLAMINOPROPYL)-3-ETHYLCARBODIIMIDE change over time. For instance, it has been used to induce the gelation of succinylated collagen (SCol) based on the formation of anhydride bonds between the carboxyl groups of SCol . The concentration of the SCol system was increased to 30.0 mg mL −1, which was much higher than that of the collagen system (10 mg mL −1) .
Dosage Effects in Animal Models
The effects of 1-(3-DIMETHYLAMINOPROPYL)-3-ETHYLCARBODIIMIDE vary with different dosages in animal models. For instance, it has been used to crosslink collagen membranes for guided bone regeneration in Beagle Dogs . The study showed that cross-linking the collagen membranes with 1-(3-DIMETHYLAMINOPROPYL)-3-ETHYLCARBODIIMIDE enhanced the physical properties (tensile strength and enzymatic degradation) of the collagen membranes without risk of toxicity .
Metabolic Pathways
It is known that it is used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds .
Biological Activity
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a widely utilized reagent in bioconjugation and peptide synthesis, primarily known for its role in facilitating the formation of amide bonds between carboxylic acids and amines. This article explores the biological activity of EDC, focusing on its cytotoxic effects, applications in immunoassays, and its impact on tissue engineering.
EDC functions as a zero-length cross-linker, promoting the formation of covalent bonds between biomolecules without the need for additional linkers. This mechanism is particularly significant in the context of protein cross-linking and stabilization of biomaterials. The biological activity of EDC is underpinned by its ability to induce DNA interchain cross-linking, leading to cytotoxic effects in various cell types.
Cytotoxic Activity
Research has demonstrated that EDC exhibits cytotoxic properties through several mechanisms:
- DNA Interchain Cross-Linking : EDC treatment leads to G2/M cell cycle arrest followed by apoptosis in transformed cells. This effect is attributed to the formation of cross-links within double-stranded DNA, which disrupts normal cell cycle progression and induces cell death .
- Tumor Growth Inhibition : In vivo studies have shown that EDC administration can significantly increase the lifespan of animals with experimental tumors. Analysis of tumor cells revealed upregulation of p21/WAF1, indicating a potential therapeutic application for EDC in cancer treatment .
Applications in Immunoassays
EDC is extensively used in immunological assays due to its effectiveness in cross-linking antibodies on functionalized surfaces. A study comparing various EDC-based strategies for antibody immobilization highlighted its superior performance in surface plasmon resonance (SPR) assays:
- Cross-Linking Efficiency : EDC-based methods showed enhanced binding efficiency of capture antibodies on APTES-functionalized surfaces compared to other cross-linking agents. The results indicated that EDC provides a robust platform for developing sensitive immunodiagnostic tools .
Tissue Engineering Applications
The use of EDC in tissue engineering has been explored, particularly concerning collagen-based scaffolds:
- Mechanical Properties Improvement : A study investigated the effect of EDC on canine tendon sutures. It was found that sutures treated with a 10% EDC solution exhibited improved pull-out strength and stiffness while maintaining acceptable levels of cytotoxicity. This suggests that EDC can enhance the mechanical properties of sutures used in tendon repairs, facilitating early mobilization post-surgery .
- Cell Viability and Proliferation : The biological characterization of collagen fibers cross-linked with EDC showed that lower concentrations (0.25 mM) resulted in better cell adhesion and proliferation compared to higher concentrations (25 mM). This indicates that while EDC enhances mechanical stability, careful optimization of its concentration is crucial for maintaining cellular viability .
Summary of Research Findings
The following table summarizes key findings from various studies on the biological activity of EDC:
Case Studies
- Cancer Treatment : In a study involving tumor-bearing mice, administration of EDC led to significant tumor growth inhibition and increased survival rates. The molecular analysis indicated a shift in cytokinesis dynamics within tumor cells, supporting EDC's potential as an anticancer agent .
- Tendon Repair : A clinical study focused on canine tendon repairs demonstrated that sutures treated with EDC not only enhanced mechanical strength but also allowed for better integration with surrounding tissues, thereby improving overall surgical outcomes .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for activating carboxyl groups using EDC in peptide synthesis?
EDC is commonly used to activate carboxyl groups for conjugation with primary amines (e.g., in peptide bond formation). The standard protocol involves combining EDC with N-hydroxysuccinimide (NHS) or sulfo-NHS to stabilize the reactive O-acylisourea intermediate, preventing hydrolysis. A typical reaction uses a 1:1 molar ratio of EDC:NHS in a pH 4.7–6.0 buffer (e.g., MES or PBS). The reaction proceeds at room temperature for 15–60 minutes, followed by purification to remove excess reagents .
Q. How does EDC crosslinking affect collagen-based biomaterials?
EDC crosslinking enhances collagen’s mechanical stability and resistance to enzymatic degradation. A standard protocol involves immersing collagen fibers in a solution containing 25 mM EDC and 12.5 mM NHS in 80% ethanol/20% PBS (pH 5.5) for 24 hours. This forms zero-length crosslinks between carboxyl and amine groups, preserving biocompatibility while increasing tensile strength and collagenase resistance .
Q. What safety precautions are critical when handling EDC?
EDC is moisture-sensitive and corrosive. Use gloves, eye protection, and work in a fume hood. Avoid inhalation of dust and contact with strong acids/oxidizers. Store desiccated at 2–8°C. Hazard codes include H315 (skin irritation), H318 (eye damage), and H335 (respiratory irritation) .
Advanced Research Questions
Q. How does pH control influence EDC-mediated crosslinking in tissue engineering?
Uncontrolled pH during EDC crosslinking (e.g., in acellular matrix grafts) leads to heterogeneous crosslink formation, increasing shear stiffness (21× vs. 14× with pH control) but reducing collagen denaturation temperature (21.7°C vs. 24.3°C). Controlled pH (5.5) favors intramolecular crosslinks, enhancing thermal stability while minimizing lysine consumption .
Q. Why do conflicting results arise regarding EDC concentration effects on cell adhesion?
Higher EDC concentrations (e.g., 25 mM) improve collagenase resistance but reduce cell adhesion due to excessive crosslinking density masking cell-binding motifs. Lower concentrations (0.25–2.5 mM) balance mechanical integrity with biocompatibility, as seen in tenocyte adhesion studies .
Q. How can researchers mitigate side reactions during EDC-mediated amidation?
EDC’s O-acylisourea intermediate is prone to hydrolysis. Optimize yield by:
- Using a 3:1 molar ratio of NHS:EDC to stabilize the intermediate.
- Conducting reactions at 4°C to slow hydrolysis.
- Adding N-hydroxysulfosuccinimide (sulfo-NHS) for water-soluble conjugates .
Q. What methodological advancements improve EDC-based antibody immobilization?
For amine-functionalized platforms (e.g., SPR chips), EDC alone (pH 7.4) outperforms EDC/NHS in antibody coupling efficiency. This avoids NHS-induced charge interference, enhancing immunoassay sensitivity .
Q. Data Contradictions and Resolution
Q. Why do some studies report no mechanical improvement with EDC crosslinking?
While EDC increases enzymatic resistance, its effect on tensile strength depends on fibril alignment and crosslink localization. For example, pH-controlled crosslinking in arterial grafts reduced hoop modulus but improved shear stability, highlighting context-dependent outcomes .
Q. How can EDC’s role in particle functionalization alter dielectrophoretic behavior?
EDAC (EDC’s synonym) treatment reduces carboxylated latex particles’ surface conductance (1.2 nS → 0.7 nS) by converting -COOH to amides. This shifts dielectrophoretic crossover frequencies, enabling separation of functionalized vs. native particles .
Q. Methodological Optimization Tables
Table 1. EDC Crosslinking Optimization in Collagen Fibers
Table 2. EDC vs. EDC/NHS in Antibody Immobilization
Condition | Coupling Efficiency | Application |
---|---|---|
EDC alone (pH 7.4) | High | SPR-based immunoassays |
EDC/NHS (pH 6.0) | Moderate | ELISA plates |
Q. Specialized Applications
Q. How is EDC applied in mass spectrometry-based protein footprinting?
EDC modifies carboxyl groups in proteins under native conditions, enabling identification of solvent-accessible residues via glycine ethyl ester labeling. This provides structural insights without denaturation .
Q. What role does EDC play in oligomerizing β-amino acids?
At -20°C, EDC accelerates β-amino acid polymerization via eutectic phase concentration. Sodium chloride modulates reaction rates by altering ionic strength .
Properties
InChI |
InChI=1S/C8H17N3/c1-4-9-8-10-6-5-7-11(2)3/h4-7H2,1-3H3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDZBCPBFSXMTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C=NCCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60865258 | |
Record name | 1-Ethyl-3-(3'-dimethylaminopropyl)carbodiimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60865258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] Colorless to pale yellow liquid; [Alfa Aesar MSDS] | |
Record name | Ethyldimethylaminopropyl carbodiimide | |
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CAS No. |
1892-57-5 | |
Record name | 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1892-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyldimethylaminopropyl carbodiimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001892575 | |
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Record name | 1,3-Propanediamine, N3-(ethylcarbonimidoyl)-N1,N1-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Ethyl-3-(3'-dimethylaminopropyl)carbodiimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60865258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N'-(ethylcarbonimidoyl)-N,N-dimethylpropane-1,3-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.982 | |
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Record name | 1-ETHYL-3-(3-(DIMETHYLAMINO)PROPYL)CARBODIIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJ5OZG6I4A | |
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Retrosynthesis Analysis
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